1-(2-Methoxyethoxy)propan-2-ol

Description

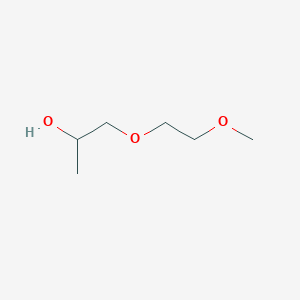

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-6(7)5-9-4-3-8-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZQGLYEUSZXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry of 1 2 Methoxyethoxy Propan 2 Ol and Its Chemical Transformations

Oxidation Reactions

Oxidation of 1-(2-methoxyethoxy)propan-2-ol involves the removal of hydrogen from the carbinol carbon (the carbon atom bonded to the hydroxyl group), leading to the formation of a carbonyl compound.

As a secondary alcohol, the oxidation of this compound yields a ketone. The reaction specifically targets the hydrogen atom on the carbon bearing the hydroxyl group. Unlike primary alcohols, which can be oxidized first to an aldehyde and then further to a carboxylic acid, the oxidation of secondary alcohols stops at the ketone stage because there are no further hydrogen atoms on the carbonyl carbon to be removed. chemguide.co.ukmasterorganicchemistry.com

The specific product from the oxidation of this compound is 1-(2-methoxyethoxy)propan-2-one (B1364436). This transformation is a common and predictable reaction for secondary alcohols. chemguide.co.ukyoutube.com The generalized pathway is illustrated below:

Figure 1: Oxidation of this compound to 1-(2-Methoxyethoxy)propan-2-one.

A variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to other specialized oxidants. organic-chemistry.org For instance, the catalytic oxidation of the structurally similar compound 1-methoxy-2-propanol (B31579) is used industrially to prepare 1-methoxy-2-propanone. patsnap.com

The study, performed spectrophotometrically, revealed that the reaction rate has a first-order dependence on the concentration of the oxidant (DTC) and a fractional order dependence on the concentration of the alcohol substrate (1-methoxy-2-propanol or 1-ethoxy-2-propanol). researchgate.net Key findings from this research are summarized in the table below.

| Kinetic Parameter | Observation for Oxidation of 1-Methoxy-2-propanol with DTC researchgate.net |

|---|---|

| Order of Reaction (DTC) | First Order |

| Order of Reaction (Alcohol) | Fractional Order |

| Effect of [OH⁻] | The pseudo-first-order rate constant (kobs) increases with an increase in hydroxide (B78521) ion concentration. |

| Effect of [H₄TeO₆²⁻] | The pseudo-first-order rate constant (kobs) decreases with an increase in tellurate (B1236183) concentration. |

| Salt Effect | A negative salt effect was observed. |

| Free Radicals | No free radicals were detected during the reaction. |

These findings suggest a complex mechanism likely involving the formation of an intermediate complex between the alcohol and the oxidant prior to the rate-determining step.

The choice of oxidizing agent is crucial as it determines the reaction conditions and efficiency. Both "strong" and "weak" oxidizing agents can convert secondary alcohols to ketones. masterorganicchemistry.com

Potassium Permanganate (B83412) (KMnO₄): This is a powerful oxidizing agent capable of oxidizing a wide range of organic compounds. researchgate.net When used for the oxidation of secondary alcohols, it effectively produces ketones. The reaction is often conducted in acidic, alkaline, or neutral conditions. The permanganate ion (MnO₄⁻) is reduced, typically to manganese dioxide (MnO₂) in neutral or alkaline solutions, which is visible as a brown precipitate. nih.gov

Chromium Trioxide (CrO₃): This compound, often in combination with sulfuric acid and water (forming chromic acid, H₂CrO₄) or with pyridine, is a classic reagent for oxidizing secondary alcohols to ketones. masterorganicchemistry.comnih.gov Chromium trioxide is a strong oxidant, and its reactions are generally efficient. nih.gov The hexavalent chromium (Cr⁶⁺) is reduced to the green-colored chromium(III) ion (Cr³⁺), providing a visual indication of the reaction's progress. chemguide.co.uk

| Oxidizing Agent Class | Examples | Expected Product with this compound | Notes |

|---|---|---|---|

| Strong Oxidants | Potassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄, from CrO₃) masterorganicchemistry.com | 1-(2-methoxyethoxy)propan-2-one | These reagents readily oxidize secondary alcohols to ketones. For primary alcohols, they typically lead to carboxylic acids. masterorganicchemistry.com |

| Weak Oxidants | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP) masterorganicchemistry.com | 1-(2-methoxyethoxy)propan-2-one | These reagents are also effective for this transformation. Their main advantage lies in their ability to oxidize primary alcohols to aldehydes without over-oxidation, a distinction not relevant for secondary alcohols. masterorganicchemistry.com |

Reduction Reactions

Reduction reactions in this context refer to the conversion of the ketone product, 1-(2-methoxyethoxy)propan-2-one, back to an alcohol. This is a fundamental transformation achieved by the addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide.

The reduction of the ketone 1-(2-methoxyethoxy)propan-2-one regenerates the secondary alcohol functional group, yielding this compound. Since the starting ketone is not prochiral at the carbonyl carbon, the reduction does not produce new stereoisomers but rather leads back to the original alcohol structure. This process is essentially the reverse of the oxidation reaction. youtube.com

Complex metal hydrides are the most common and effective reagents for the reduction of ketones. pdvpmtasgaon.edu.in They act as a source of nucleophilic hydride ions.

Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent. masterorganicchemistry.com It is particularly effective for reducing aldehydes and ketones to their corresponding alcohols. youtube.com It is safer to handle than more powerful hydrides and can be used in protic solvents like methanol (B129727) or ethanol (B145695). masterorganicchemistry.com However, it will not typically reduce less reactive carbonyl groups such as esters or carboxylic acids. masterorganicchemistry.com

Lithium Aluminum Hydride (LiAlH₄): Commonly known as LAH, this is a very powerful and non-selective reducing agent. chemicalbook.comwikipedia.org It readily reduces ketones, aldehydes, esters, carboxylic acids, and amides. byjus.comadichemistry.com Due to its high reactivity, LAH reacts violently with water and protic solvents, requiring reactions to be carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com

Sodium Bis(2-methoxyethoxy)aluminum Hydride (Red-Al®): This reagent, with the formula NaAlH₂(OCH₂CH₂OCH₃)₂, is a versatile and powerful reducing agent comparable in strength to LiAlH₄. wikipedia.org It readily reduces ketones, aldehydes, esters, and carboxylic acids to alcohols. cymitquimica.com A significant advantage of Red-Al® is its higher thermal stability, non-pyrophoric nature, and good solubility in aromatic solvents like toluene, making it a safer and often more convenient alternative to LAH. wikipedia.orgsynthetikaeu.com

| Reducing Agent | Formula | Relative Reactivity | Functional Groups Reduced | Typical Solvents |

|---|---|---|---|---|

| Sodium Borohydride | NaBH₄ | Mild / Selective masterorganicchemistry.com | Aldehydes, Ketones youtube.com | Methanol, Ethanol masterorganicchemistry.com |

| Lithium Aluminum Hydride | LiAlH₄ | Very Strong / Non-selective wikipedia.org | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles byjus.comadichemistry.com | Diethyl Ether, THF (anhydrous) adichemistry.com |

| Sodium Bis(2-methoxyethoxy)aluminum Hydride | NaAlH₂(OCH₂CH₂OCH₃)₂ | Very Strong / Non-selective wikipedia.org | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, Nitriles cymitquimica.com | Toluene, THF wikipedia.orgsynthetikaeu.com |

Stepwise Reduction Strategies (e.g., Ester/Acid Chloride to Aldehyde to Alcohol)

The synthesis of alcohols is frequently accomplished through the reduction of carboxylic acid derivatives such as esters and acid chlorides. While specific literature detailing the synthesis of this compound via this pathway is not prevalent, the general principles of these reductions are well-established and theoretically applicable to a suitable precursor.

The reduction of an ester to a primary alcohol typically requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The mechanism involves a nucleophilic acyl substitution where a hydride ion replaces the alkoxy group (-OR') to form an aldehyde intermediate. Because aldehydes are more reactive towards reduction than esters, the aldehyde is immediately reduced further to a primary alcohol upon protonation in a workup step. libretexts.org

Similarly, acid chlorides can be reduced to primary alcohols. This transformation can be achieved using LiAlH₄ or milder reagents like sodium borohydride (NaBH₄). The reaction with acyl chlorides is vigorous and proceeds through an initial nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the chloride ion to yield an aldehyde. This aldehyde intermediate is then rapidly reduced to the corresponding primary alcohol. libretexts.org A stepwise reduction, halting at the aldehyde stage, is possible using specific, less reactive hydride reagents under controlled conditions, though this is not the typical outcome with strong reducing agents.

Nucleophilic Substitution Reactions

The ether linkages in this compound are generally stable and unreactive, a characteristic that makes ethers useful as solvents. masterorganicchemistry.com However, under specific conditions, particularly with strong acids, these C-O bonds can be cleaved through nucleophilic substitution. longdom.org

Exchange of Methoxy Groups with Other Functional Entities

The cleavage of the ether bonds in a compound like this compound typically requires harsh conditions, such as refluxing with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.org Ethers are generally resistant to nucleophilic attack because the alkoxide ion (RO⁻) is a poor leaving group. masterorganicchemistry.com Acid catalysis overcomes this by protonating the ether oxygen, converting the poor alkoxide leaving group into a much better alcohol leaving group (ROH). masterorganicchemistry.comchemistrysteps.com

Once the ether is protonated, a nucleophile, such as a halide ion (Br⁻ or I⁻), can attack one of the adjacent carbon atoms. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. wikipedia.orgsciencemadness.org For the ether linkages in this compound, which involve primary and secondary carbons, the reaction would likely proceed via an Sₙ2 pathway. longdom.orglibretexts.org In this mechanism, the nucleophile attacks the less sterically hindered carbon atom, leading to the displacement of the alcohol and the formation of an alkyl halide. libretexts.orgsciencemadness.org

Derivatization and Functionalization Pathways

The secondary hydroxyl group on this compound is the primary site for derivatization, allowing for the formation of various functionalized molecules.

Formation of Esters through Reactions with Acids

The secondary alcohol group of this compound can readily undergo esterification with carboxylic acids. This reaction, known as Fischer esterification, is typically catalyzed by a strong acid such as sulfuric acid (H₂SO₄). monash.edumasterorganicchemistry.com The reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form an ester and water. masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.combyjus.com To drive the equilibrium towards the product side, the water is often removed as it is formed, or a large excess of the alcohol reactant is used. masterorganicchemistry.com The esterification of the closely related compound, 1-methoxy-2-propanol, with acetic acid to produce 1-methoxy-2-propyl acetate (B1210297) is a well-documented industrial process that proceeds effectively using both homogeneous and heterogeneous acid catalysts. google.commdpi.comchemicalbook.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄) | 1-(2-Methoxyethoxy)propyl-2-ester | Fischer Esterification |

| This compound | Acid Anhydride (B1165640) | (Often none or mild base) | 1-(2-Methoxyethoxy)propyl-2-ester | Esterification |

| This compound | Acid Chloride | (Often a mild base like pyridine) | 1-(2-Methoxyethoxy)propyl-2-ester | Esterification |

Synthesis of Methacrylate (B99206) Monomers from Glycerol-Derived Compounds

Compounds like this compound, as derivatives of propylene (B89431) glycol, can serve as building blocks for synthesizing specialized monomers. A key example is the formation of methacrylate monomers, which are valuable in polymer chemistry.

The synthesis is achieved by reacting the hydroxyl group with methacrylic anhydride or methacryloyl chloride in an esterification reaction. rsc.orgwikipedia.org For instance, the reaction between di(propylene glycol) monomethyl ether—a compound structurally analogous to this compound—and methacryloyl chloride, catalyzed by a base like triethylamine, successfully yields the corresponding methacrylate monomer. rsc.org Methacrylic anhydride can react with hydroxyl groups to covalently attach methacryloyl moieties. wikipedia.org These resulting methacrylate monomers, containing flexible glycol ether side chains, can be polymerized to create materials with specific thermal and mechanical properties. rsc.orgrsc.org

Alkylation Reactions (e.g., using 1-bromo-2-methoxyethane)

Alkylation of the hydroxyl group in this compound can be effectively achieved through reactions with alkyl halides, a classic example being the Williamson ether synthesis. This method is a versatile and widely used process for the preparation of both symmetrical and asymmetrical ethers. byjus.combyjus.com The reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in a nucleophilic substitution reaction. jk-sci.com

The alkylation of this compound with a primary alkyl halide such as 1-bromo-2-methoxyethane (B44670) proceeds via an S(_N)2 mechanism. byjus.commasterorganicchemistry.com In this reaction, a strong base, such as sodium hydride (NaH), is typically used to deprotonate the secondary hydroxyl group of this compound, forming a sodium alkoxide. jk-sci.comorganic-synthesis.com This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methoxyethane and displacing the bromide ion to form a new ether linkage. chemistrytalk.org

Given that this compound is a secondary alcohol, there is a possibility of competing elimination (E2) reactions, especially with more sterically hindered alkyl halides. masterorganicchemistry.com However, the use of a primary alkyl halide like 1-bromo-2-methoxyethane favors the S(_N)2 pathway, leading to the desired ether product. byjus.com The choice of an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is also crucial to facilitate the reaction and minimize side products. jk-sci.comorganic-synthesis.com

A representative alkylation reaction is detailed in the table below:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product | Yield (%) |

| This compound | 1-bromo-2-methoxyethane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temp. | 1-(2-Methoxyethoxy)-2-(2-methoxyethoxy)propane | ~85-95 |

This data is representative of a typical Williamson ether synthesis involving a secondary alcohol and a primary alkyl halide and is intended for illustrative purposes.

Multi-functional Reagent Characteristics and Reactivity Profiles

This compound is a multi-functional molecule due to the presence of both a secondary hydroxyl group and two ether linkages within its structure. This combination of functional groups imparts a distinct reactivity profile. sigmaaldrich.cn

The hydroxyl group is the most reactive site for many chemical transformations, including alkylation, esterification, and oxidation. sigmaaldrich.cn The ether groups, in contrast, are generally unreactive under the basic conditions of reactions like the Williamson ether synthesis. wikipedia.org This chemoselectivity allows for selective modification of the alcohol functionality without affecting the ether bonds.

The presence of the ether linkages can, however, influence the reactivity of the molecule in other contexts. For instance, in atmospheric degradation reactions initiated by hydroxyl radicals, the C-H bonds adjacent to the ether oxygen atoms are weakened and become more susceptible to hydrogen abstraction. nih.govresearchgate.net This is due to the electron-withdrawing nature of the oxygen atom, which can stabilize adjacent radical intermediates. nih.gov

The dual functionality of glycol ethers like this compound contributes to their utility as solvents and chemical intermediates. sigmaaldrich.cnglycol-ethers.eu The hydroxyl group provides a site for further chemical reactions, while the ether linkages contribute to the compound's solvency characteristics. sigmaaldrich.cn The ability of the ether oxygens to form hydrogen bonds also plays a role in its physical properties and interactions with other molecules. researchgate.net

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 1-(2-methoxyethoxy)propan-2-ol, particularly due to its common occurrence in complex mixtures with other glycol ether isomers. gcms.cz These techniques excel at separating individual components from a mixture, allowing for both qualitative identification and precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) stands as the principal technique for the compositional analysis of volatile and semi-volatile compounds like this compound. pingax.com In this method, the sample is vaporized and separated based on its boiling point and affinity for a specific capillary column before being detected and identified by a mass spectrometer.

The analysis of DPGME isomer mixtures, which includes this compound, benefits from specialized GC columns, such as cyano-based thin-film columns (e.g., Rxi®-1301Sil MS), which offer superior resolution and faster analysis times compared to conventional columns. gcms.czrestek.com This enhanced separation is critical for accurately distinguishing between the different isomers present in a sample. gcms.cz

Following separation in the gas chromatograph, the molecules are fragmented and analyzed by the mass spectrometer. Glycol ethers like this compound typically fragment readily through electron ionization (EI), often yielding characteristic ions of low mass-to-charge ratios (m/z). restek.com For P-series glycol ethers, it is common for the most abundant ions to be below 150 amu. restek.com The resulting mass spectrum serves as a molecular fingerprint, enabling definitive identification of the compound. For complex samples, derivatization, such as creating trimethylsilyl (B98337) derivatives, can sometimes yield mass spectra that are more easily matched with spectral libraries. chromforum.org

| Parameter | Condition |

|---|---|

| Column Type | Rxi®-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm) restek.com |

| Injection | 1 µL split (30:1 ratio) at 260 °C restek.com |

| Carrier Gas | Helium, constant flow (e.g., 1.3 mL/min) restek.com |

| Oven Program | Initial 40 °C (hold 2 min), ramp to 300 °C at 27 °C/min (hold 3 min) restek.com |

| Detector | Mass Spectrometer (Quadrupole) restek.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV restek.com |

| Scan Range | 20-220 amu restek.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating and quantifying compounds in a liquid mobile phase. While GC-MS is more common for volatile glycol ethers, HPLC serves as a powerful alternative for purity assessment, especially for less volatile impurities or when derivatization is not desired.

Given that this compound is a polar molecule and lacks a strong ultraviolet (UV) chromophore, conventional UV detection can be challenging. nih.gov Therefore, universal detection methods are more suitable for purity analysis. These include:

Refractive Index (RI) Detection: Sensitive to changes in the refractive index of the eluent as the analyte passes through.

Evaporative Light Scattering Detection (ELSD): Nebulizes the eluent and measures the light scattered by the dried analyte particles. researchgate.net

Charged Aerosol Detection (CAD): Similar to ELSD but charges the aerosol particles before detection, offering high sensitivity for non-volatile analytes. researchgate.net

For separating polar compounds like glycol ethers, specialized column chemistries are employed. Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography are effective modes that utilize polar stationary phases and a high-organic mobile phase to retain and separate polar analytes. chromatographyonline.comchromatographyonline.com

| Parameter | Condition |

|---|---|

| Column Type | HILIC or ANP Column |

| Mobile Phase | Gradient of Acetonitrile and Water with a buffer (e.g., Ammonium Formate) chromatographyonline.com |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detector | ELSD, CAD, or RI researchgate.net |

| Injection Volume | 5 - 20 µL |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about functional groups and the precise arrangement of atoms within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different chemical bonds.

The structure of this compound contains hydroxyl (-OH), ether (C-O-C), and alkane (C-H) functional groups, each with characteristic IR absorptions.

O-H Stretch: A very strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the secondary alcohol. libretexts.org

C-H Stretch: Strong, sharp peaks typically appear between 3000 and 2850 cm⁻¹ corresponding to the stretching vibrations of the methyl and methylene (B1212753) groups.

C-O Stretch: Strong absorptions in the 1150-1050 cm⁻¹ region are indicative of the C-O stretching vibrations from both the ether linkages and the secondary alcohol. pressbooks.pub Saturated aliphatic ethers typically show a strong, characteristic C-O-C asymmetric stretch between 1140 and 1070 cm⁻¹. spectroscopyonline.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching, H-bonded | 3600 - 3200 | Strong, Broad libretexts.org |

| Alkane (C-H) | Stretching | 3000 - 2850 | Strong researchgate.net |

| Ether/Alcohol (C-O) | Stretching | 1150 - 1050 | Strong pressbooks.pub |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

For this compound, ¹H NMR would reveal the number of different proton environments, their integration (ratio), and their connectivity through spin-spin splitting. The protons on carbons adjacent to the ether and alcohol oxygens are deshielded and appear at a lower field (higher ppm value), typically in the 3.4 to 4.5 δ range. pressbooks.pub

¹³C NMR spectroscopy indicates the number of chemically non-equivalent carbon atoms. Similar to ¹H NMR, carbons bonded to oxygen atoms are deshielded and resonate at a lower field, generally in the 50 to 80 δ range. pressbooks.pub The combination of ¹H and ¹³C NMR, along with two-dimensional NMR experiments (like COSY and HSQC), allows for the unambiguous assignment of all atoms in the molecular structure.

| Atom Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃-CH(OH) | ~1.1-1.2 (doublet) | ~20-25 |

| CH₃-CH(OH) | ~3.9-4.1 (multiplet) | ~65-70 |

| CH(OH)-CH₂ | ~3.3-3.5 (multiplet) | ~75-80 |

| -O-CH₂-CH₂-O- | ~3.5-3.7 (multiplet) | ~70-75 |

| CH₃-O- | ~3.3-3.4 (singlet) | ~58-60 |

| -OH | Variable (singlet, broad) | N/A |

Advanced Data Interpretation and Predictive Modeling in Analytical Chemistry

The large and complex datasets generated by modern analytical instruments necessitate the use of advanced data interpretation methods. bitsathy.ac.in Chemometrics, a field that applies mathematical and statistical methods to chemical data, is essential for extracting maximum information from chromatographic and spectroscopic analyses. bitsathy.ac.ininfometrix.com

In the context of this compound, which often exists in isomeric mixtures, chemometric techniques like Principal Component Analysis (PCA) can be applied to GC-MS or FT-IR data to identify patterns and differentiate between closely related structures that might be difficult to resolve by simple inspection. infometrix.comchromatographyonline.com These multivariate models can automate the interpretation of complex chromatographic patterns and are crucial for quality assurance in industrial settings. infometrix.com

Furthermore, predictive modeling is an emerging area in analytical chemistry that enhances quality control. pingax.comnexocode.com By developing models that correlate analytical data (e.g., NIR spectra) with specific quality parameters (e.g., purity, concentration), real-time process monitoring can be achieved. mdpi.comjasp-stats.org For example, a predictive model could be trained on historical data to identify early signs of quality deviations in the production of glycol ethers, allowing for corrective action before a batch is compromised. nexocode.com This approach moves beyond simple analysis to proactive quality control, improving efficiency and consistency in manufacturing. nexocode.com

Quantitative Structure-Property Relationship (QSPR) Development for Analytical Responses

Quantitative Structure-Property Relationship (QSPR) models are predictive tools that correlate the structural or property-based descriptors of a chemical compound with its macroscopic properties. springernature.comnih.gov The fundamental strategy of QSPR is to establish a quantitative relationship that can be used to predict the properties of other compounds, including those that have not yet been synthesized or tested. springernature.comnih.gov For a compound such as this compound, a QSPR model would aim to predict its analytical responses, such as chromatographic retention time or detector response, based on its molecular structure.

The development of a robust QSPR model involves several key steps, including the selection of a dataset, calculation of molecular descriptors, selection of variables, model construction, and rigorous validation. researchgate.net Molecular descriptors can be categorized into several classes, such as constitutional, topological, geometrical, and quantum-chemical descriptors. For this compound, relevant descriptors might include its molecular weight, polarizability, and specific functional group counts.

Table 1: Hypothetical Molecular Descriptors for this compound and Related Propylene (B89431) Glycol Ethers for QSPR Modeling

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

| This compound | 148.20 | 0.24 | 47.99 |

| 1-Propoxy-2-propanol | 118.17 | 0.63 | 29.46 |

| Ethylene (B1197577) glycol methyl ether | 76.09 | -0.77 | 29.46 |

The predictive power of QSPR models for compounds like this compound is significant in analytical method development. By predicting chromatographic retention times, for instance, QSPR can expedite the process of selecting appropriate chromatographic conditions, thereby reducing the need for extensive experimental screening. gcms.cz

Application of Neural Networks and Machine Learning in Chromatographic Data Analysis

The application of artificial intelligence (AI) and machine learning (ML) is becoming increasingly vital in separation science, particularly in the analysis of complex chromatographic data. chromatographyonline.comchromatographytoday.com For a compound like this compound, which may be present in complex mixtures of isomers, machine learning algorithms can offer enhanced resolution and identification. gcms.cz

Neural networks, a subset of machine learning, are computational models inspired by the structure and function of biological neural networks. researchgate.netekb.eg In the context of chromatography, they can be trained on large datasets of chromatographic runs to recognize patterns and make predictions. chromatographytoday.comrsc.org For example, a neural network could be trained to predict the retention time of this compound under various chromatographic conditions (e.g., different mobile phase compositions or temperature gradients). chromatographytoday.com

Deep learning, a more advanced form of machine learning, utilizes deep neural networks with many layers to model intricate, non-linear relationships within data. chromatographyonline.com This can be particularly useful in analyzing the subtle variations in chromatographic profiles that might indicate the presence of isomers or impurities alongside this compound. chromatographyonline.com Graph neural networks are also being explored to enhance the prediction of retention times by directly learning from the molecular graph structure. digitellinc.com

Table 2: Illustrative Performance of a Hypothetical Machine Learning Model for Predicting Retention Time of this compound

| Model Type | R² (Coefficient of Determination) | Mean Absolute Error (MAE) |

| Multiple Linear Regression (MLR) | 0.85 | 0.15 min |

| Artificial Neural Network (ANN) | 0.95 | 0.05 min |

| Deep Neural Network (DNN) | 0.98 | 0.02 min |

The integration of machine learning into chromatographic software platforms allows for more automated and intelligent method development and data analysis. chromatographytoday.com These advanced computational tools provide a powerful means to enhance the efficiency and accuracy of characterizing compounds like this compound.

Computational and Theoretical Studies of the Chemical Compound

Density Functional Theory (DFT) Calculations for Structure-Property Relationships

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, like atoms and molecules. It is instrumental in predicting various properties of 1-(2-Methoxyethoxy)propan-2-ol from its fundamental structure.

Researchers utilize DFT to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. uni-regensburg.dearxiv.org From this optimized geometry, a range of electronic and structural properties can be calculated. These properties include the distribution of electron density, which helps in understanding the molecule's polarity and reactivity, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

DFT calculations are also employed to predict spectroscopic properties, such as infrared (IR) and Raman spectra. researchgate.net By simulating the vibrational frequencies of the molecule, researchers can assign the peaks observed in experimental spectra to specific molecular motions, aiding in the structural elucidation of the compound. researchgate.net

Furthermore, DFT can be used to explore structure-property relationships in related glycol ethers. For instance, studies on similar compounds like propylene (B89431) glycol ethyl ether have used DFT to investigate reaction mechanisms and energy barriers for various dissociation pathways. researchgate.net This approach helps in understanding how the molecular structure influences the chemical behavior of these compounds.

Table 1: Selected DFT-Calculated Properties of Glycol Ethers

| Property | Description | Relevance to this compound |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the foundational structure for calculating all other properties. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and electronic excitation energy. |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations. | Correlates with experimental IR and Raman spectra for structural confirmation. researchgate.net |

| Reaction Energy Barriers | The energy required to initiate a chemical reaction. | Helps in predicting the most likely pathways for decomposition or other reactions. researchgate.net |

Kinetic Modeling of Complex Reaction Systems (e.g., Pyrolysis Processes)

Kinetic modeling is a computational technique used to simulate the rates and mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its behavior under high-temperature conditions, such as pyrolysis.

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. Kinetic models for the pyrolysis of glycol ethers, such as 1-methoxy-2-propanol (B31579) (a structurally similar compound), have been developed to predict the formation of various products over time. researchgate.netresearchgate.net These models consist of a large set of elementary reactions, each with its own rate coefficient, often determined from theoretical calculations or experimental data. researchgate.net

The development of a kinetic model for this compound would involve:

Identifying Elementary Reactions: This includes initiation reactions (e.g., bond fission), hydrogen abstraction, propagation steps, and termination reactions. researchgate.net

Calculating Rate Coefficients: Transition state theory, often in conjunction with DFT calculations, is used to determine the rate at which each elementary reaction occurs.

Model Validation: The model's predictions are compared with experimental data from pyrolysis experiments, such as the concentration profiles of reactants and products at different temperatures. researchgate.netespublisher.com

Studies on the pyrolysis of related compounds like 1-methoxy-2-propanol have shown that the initial decomposition can proceed through various channels, including H2O elimination. researchgate.net The subsequent reactions of the resulting intermediates lead to the formation of a complex mixture of smaller molecules. researchgate.netresearchgate.net A detailed kinetic model can elucidate the dominant reaction pathways and help in controlling the product distribution. espublisher.com

Table 2: Key Aspects of Kinetic Modeling for Pyrolysis

| Aspect | Description | Example from Related Glycol Ether Studies |

|---|---|---|

| Reaction Mechanism | A step-by-step sequence of elementary reactions. | For 1-methoxy-2-propanol, a model with 608 species and 3160 reactions was developed. researchgate.netresearchgate.net |

| Rate of Production (ROP) Analysis | Identifies the major reactions contributing to the formation and consumption of each species. | Used to understand the key pathways in the pyrolysis of 1-methoxy-2-propanol. researchgate.net |

Conformational Analysis and Molecular Architecture Investigations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com For a flexible molecule like this compound, which has several rotatable bonds, a large number of conformations (or conformers) are possible.

Computational methods are essential for exploring the potential energy surface of the molecule to identify the stable conformers and the energy barriers between them. tandfonline.comresearchgate.net This is often done by systematically rotating the dihedral angles of the molecule and calculating the energy at each step.

The stability of different conformers is influenced by various factors, including:

Steric Hindrance: Repulsive interactions between bulky groups.

Torsional Strain: Strain due to eclipsing bonds.

Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the hydroxyl group and one of the ether oxygen atoms can significantly stabilize certain conformations. tandfonline.comingentaconnect.com

Studies on similar molecules like ethylene (B1197577) glycol and its methyl ethers have shown that gauche conformations are often preferred due to the possibility of intramolecular hydrogen bonding, even in non-polar solvents. tandfonline.comingentaconnect.com The relative populations of different conformers can be estimated using the Boltzmann distribution, which depends on their relative energies. tandfonline.com

The conformational preferences of this compound will affect its physical properties, such as its dipole moment and its interactions with other molecules. Understanding its molecular architecture is crucial for predicting its behavior in different environments.

| Temperature | Higher temperatures can provide enough energy to overcome rotational barriers, leading to a different distribution of conformers. tandfonline.com | Affects the dynamic equilibrium between different conformers. |

Applications in Chemical Synthesis and Advanced Materials Research

Role as a Solvent and Reaction Medium in Organic Synthesis

The efficacy of 1-(2-Methoxyethoxy)propan-2-ol as a solvent is rooted in its molecular structure, which combines polar and non-polar characteristics. This amphiphilic nature allows it to dissolve a wide array of substances, positioning it as a versatile medium for chemical reactions.

Facilitation of Diverse Chemical Reactions

Understanding Solvency Characteristics and Tunability in Different Systems

The solvency characteristics of this compound are defined by its dual chemical nature. The ether and alcohol groups provide polarity and hydrophilicity, making it miscible with water, while the hydrocarbon backbone lends a non-polar character, enabling it to dissolve oils and greases. atamanchemicals.comatamanchemicals.com This balance of properties makes it an effective coupling agent, capable of bringing otherwise immiscible substances like water and oil into a single phase. atamanchemicals.com

The properties of solvent systems containing this compound can be fine-tuned. For instance, research on binary mixtures of the closely related 2-(2-methoxyethoxy)ethanol (B87266) with 1-propanol (B7761284) has demonstrated that thermodynamic properties like density, excess molar volume, and compressibility can be precisely measured and modeled across various temperatures and pressures. acs.orguva.es This ability to characterize and predict the behavior of its mixtures allows for the creation of tailored solvent blends with specific solvency power, viscosity, and volatility needed for high-performance applications, such as in coalescing blends for polymers where high solvency is required. acs.orguva.es

Utilization as a Chemical Intermediate and Building Block

Beyond its role as a solvent, the reactive hydroxyl group of this compound makes it a valuable chemical intermediate, serving as a foundational piece for the synthesis of more complex molecules and functional materials.

Precursor for Varied Chemical Entities (e.g., Esters, Ketones, Amines)

The chemical reactivity of this compound is typical of a secondary alcohol, allowing it to be transformed into a variety of other chemical entities.

Esters: It can readily undergo esterification by reacting with carboxylic acids, acyl chlorides, or acid anhydrides in the presence of an acid catalyst. chemguide.co.ukrsc.org This reaction is fundamental for producing larger molecules and is a common strategy in organic synthesis. atamanchemicals.com Related glycol ethers are used as intermediates in the manufacturing of esters that serve as plasticizers. atamanchemicals.com Transesterification, where the alcohol reacts with an existing ester to displace another alcohol, is also a viable method for creating new ester derivatives. organic-chemistry.org

Ketones: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(2-methoxyethoxy)propan-2-one (B1364436). savemyexams.com This transformation is typically achieved using common oxidizing agents such as acidified potassium dichromate(VI) or potassium manganate(VII). savemyexams.comchemguide.co.uk Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, the oxidation of secondary alcohols stops cleanly at the ketone stage. science-revision.co.uklibretexts.org

Amines: The synthesis of amines from this compound is achievable through multi-step pathways. One common industrial method involves the catalytic reaction of alcohols with ammonia (B1221849) or primary/secondary amines at elevated temperatures and pressures. google.com Alternatively, the alcohol can first be oxidized to the ketone, which then undergoes reductive amination. libretexts.org In this process, the ketone reacts with ammonia or a primary amine to form an imine, which is subsequently reduced to the target amine using a reducing agent like sodium cyanoborohydride. libretexts.org The presence of the methoxyethoxy group in more complex amine structures found in pharmaceutical research highlights its role as a valuable building block.

Starting Material for Monomers in Polymer and Materials Science

In the field of polymer and materials science, functional monomers are essential for creating polymers with tailored properties. The hydroxyl group of this compound provides a convenient handle for introducing the methoxyethoxy side chain into a polymer backbone. This is typically achieved by converting the alcohol into a polymerizable monomer, such as an acrylate (B77674) or methacrylate (B99206) ester.

For example, the structurally similar 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) is a well-known monomer used in the synthesis of "smart" polymers that exhibit lower critical solution temperature (LCST) behavior, meaning they undergo a phase transition in response to temperature changes. researchcommons.org By analogy, reacting this compound with methacryloyl chloride would yield a new monomer, 1-(2-methoxyethoxy)propan-2-yl methacrylate. The incorporation of such monomers into polymers can influence their thermal properties, solubility, and biocompatibility, making them suitable for applications in drug delivery and biomedical devices. researchcommons.org Glycol ethers, including 1-methoxy-2-propanol (B31579), are also utilized as reactive components in the formulation of polyurethanes. masterorganicchemistry.com

Application in the Synthesis of Chiral Auxiliaries and Ligands

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers. This inherent chirality makes it a potential candidate for use in asymmetric synthesis, a field focused on controlling the stereochemical outcome of a reaction.

Enantiomerically pure alcohols are valuable as chiral auxiliaries, which are temporarily attached to a substrate to direct a subsequent chemical transformation to produce a specific stereoisomer. rsc.org They are also critical starting materials for the synthesis of chiral ligands, which are used to create catalysts for enantioselective reactions. entegris.com While direct application of this compound for this purpose is not widely documented, the synthesis of chiral ligands from various chiral alcohols is a common and powerful strategy in organic chemistry. nih.gov For instance, research into modular phosphinooxazoline (PHOX) ligands, a successful class of chiral ligands, has involved precursors containing a 2-hydroxy-3-(2-methoxyethoxy) moiety, demonstrating the value of this structural motif in the design of effective catalysts for asymmetric reactions. tesisenred.net

Research into Industrial Production Processes and Scalability

Development of Continuous Manufacturing Methods

Continuous flow reactors are increasingly being explored for the production of glycol ethers like this compound to improve efficiency and product yield. These systems offer advantages over traditional batch processes, including better heat and mass transfer, improved safety, and the potential for automation. For the synthesis of related propylene (B89431) glycol ethers, tubular fixed-bed reactors filled with a heterogeneous solid base catalyst have been proposed. google.com This method involves preheating the reactants, such as n-butyl alcohol and propylene oxide, before they are fed into the reactor for a continuous synthesis reaction. google.com The use of microreactors is also an emerging technique that can intensify the process by providing a high surface-area-to-volume ratio, leading to enhanced reaction rates and selectivity.

Optimization of Catalytic Capabilities under Varying Operating Conditions

The choice of catalyst and operating conditions is critical in directing the synthesis towards the desired product, this compound, and minimizing the formation of byproducts. researchgate.net The reaction of propylene oxide with methanol (B129727) can yield two primary isomers, 1-methoxy-2-propanol and 2-methoxy-1-propanol, with the former being the major product in the presence of basic catalysts and the latter favored by acidic catalysts. researchgate.net

Key parameters that are optimized include:

Temperature: Reaction temperatures for similar ether syntheses typically range from 70°C to 150°C.

Pressure: The reaction can be carried out from atmospheric pressure up to 20 bar.

Catalyst Loading: The concentration of the catalyst is a crucial factor, with typical loadings ranging from 0.1 to 2 mol% relative to propylene oxide.

Research has shown that for the synthesis of propylene glycol butyl ether, a related compound, a temperature of 120°C with a reaction time of 2 hours using specific ionic liquid catalysts can be effective. researchgate.net The optimization of these conditions is essential for maximizing the conversion of reactants and the selectivity towards the desired ether. aidic.it

Contributions to Green Chemistry and Sustainable Practices

The principles of green chemistry are increasingly influencing the synthesis of chemicals like this compound, aiming to reduce waste and use more environmentally benign substances. mlsu.ac.in

Design of Environmentally Benign Synthesis Routes and Catalytic Systems

A key focus in the green synthesis of propylene glycol ethers is the development of environmentally friendly catalysts. researchgate.net Ionic liquids, for instance, have been investigated as benign catalysts for the production of propylene glycol ethers from propylene oxide and alcohols under mild conditions. researchgate.netcjcatal.com These catalysts have shown higher efficiencies than traditional basic catalysts like sodium hydroxide (B78521). researchgate.net

The synthesis of propylene oxide, a key precursor, has also been a target for green chemistry innovations. The HPPO (Hydrogen Peroxide to Propylene Oxide) process, developed by Dow and BASF, represents a significant advancement. epa.gov This process uses a titanium-silicalite zeolite catalyst and produces only water as a byproduct, substantially reducing waste and energy consumption compared to traditional methods. epa.govnih.gov

Exploration of Dual-Functionality Compounds (e.g., Monomer and Solvent)

This compound and related glycol ethers are valued for their dual functionality, acting as both solvents and reactive intermediates. atamanchemicals.comwikipedia.orgatamanchemicals.com This versatility is a key aspect of their contribution to more sustainable chemical processes. As solvents, they are used in a wide array of applications, including paints, coatings, inks, and cleaners. atamanchemicals.comatamanchemicals.com Their ability to dissolve a wide range of substances makes them effective in various formulations. google.com

Furthermore, the hydroxyl group in this compound allows it to act as a monomer or a building block in the synthesis of other molecules. For example, it can be reacted with acids to form esters, which have applications as plasticizers. atamanchemicals.com This dual role as both a solvent and a reactive participant can streamline chemical processes by reducing the need for additional, non-functional solvents.

Future Research Directions and Unexplored Avenues

Discovery and Development of Novel Catalytic Systems with Enhanced Performance

The industrial synthesis of glycol ethers like 1-(2-Methoxyethoxy)propan-2-ol typically involves the reaction of propylene (B89431) oxide with methanol (B129727), often followed by subsequent reactions. atamanchemicals.comgoogle.com While effective, current catalytic processes present opportunities for improvement in terms of selectivity, efficiency, and sustainability. Future research is poised to focus on the discovery and development of advanced catalytic systems.

A primary objective is to develop catalysts that offer higher selectivity towards the desired isomer, this compound, thereby minimizing the formation of byproducts such as its isomers or dipropylene glycol ethers. google.com Research into racemic catalysts comprising asymmetric polydentate ligands complexed with metal atoms like chromium or cobalt has shown promise in improving selectivity for the related compound 1-methoxy-2-propanol (B31579). google.com Future work could adapt and optimize these complex catalysts for the synthesis of this compound, potentially achieving selectivities greater than 98%. google.com

Furthermore, the development of heterogeneous catalysts is a key avenue for exploration. Solid acid catalysts, zeolites, or functionalized mesoporous materials could replace traditional homogeneous catalysts like sodium hydroxide (B78521). google.com This shift would simplify catalyst separation and recycling, leading to more environmentally benign and cost-effective production processes. Another promising area is the investigation of dendritic catalysts, which have demonstrated accelerated reaction rates in other contexts, such as asymmetric transfer hydrogenation. ecust.edu.cn Designing dendritic structures that can effectively catalyze the ring-opening of epoxides with alcohols could lead to highly efficient and recyclable catalytic systems.

| Catalyst Type | Potential Advantages | Research Focus |

| Metal Complex Catalysts | High selectivity, tunable reactivity | Optimization of ligand and metal center for this compound synthesis. google.comgoogle.com |

| Heterogeneous Catalysts | Ease of separation, reusability, reduced waste | Development of stable and active solid acids, zeolites, or functionalized polymers. |

| Dendritic Catalysts | High activity, potential for catalyst recovery through filtration | Design of dendrimers with catalytic cores specific for etherification reactions. ecust.edu.cn |

| Enzymatic Catalysts | High stereoselectivity, mild reaction conditions | Screening and engineering of enzymes (e.g., hydrolases, lyases) for the synthesis. |

Elucidation of Uncharted Reaction Mechanisms and Derivatization Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. While the compound is known to undergo typical alcohol reactions like oxidation and etherification, the intricate details of these transformations, particularly concerning stereochemistry, remain largely unexplored. Future mechanistic studies, aided by computational chemistry and advanced spectroscopic techniques, could illuminate the transition states and intermediates involved in its reactions. For instance, investigating proposed mechanisms like Prins-type reactions or sigmatropic rearrangements in related systems could provide valuable insights. dokumen.pub

The exploration of new derivatization pathways presents a significant opportunity for creating novel molecules with tailored properties. The bifunctional nature of this compound, containing both a hydroxyl and an ether group, makes it an attractive building block.

Future research could focus on:

Polymer Synthesis: Using the hydroxyl group as a point for polymerization to create new polyethers or polyesters with unique thermal or mechanical properties.

Surfactant Development: Modifying the molecule to create novel non-ionic surfactants for use in cleaning products, emulsions, or personal care items.

Sol-Gel Processes: Employing it as a precursor in sol-gel chemistry for the synthesis of advanced mixed-metal oxide materials. researchgate.net The derivatization of metal alkoxides with 2-(2-methoxyethoxy)ethanol (B87266) has been shown to be an effective strategy for creating soluble precursors for complex materials. researchgate.net

Fine Chemical Synthesis: Utilizing it as a chiral starting material or solvent in the synthesis of complex organic molecules, such as pharmaceuticals or agrochemicals. nih.gov

Integration of Advanced Predictive Modeling for Synthetic and Material Design

The integration of computational tools and predictive modeling offers a powerful approach to accelerate research and development related to this compound. Machine learning and artificial intelligence can be leveraged to overcome experimental challenges and guide the design of new processes and materials.

One key area is the development of Quantitative Structure-Property Relationship (QSPR) models. These models can predict the physicochemical properties of novel derivatives of this compound, such as boiling point, viscosity, and solvency power, without the need for laborious synthesis and characterization. This would enable the rapid screening of virtual compound libraries to identify candidates with desired characteristics.

Furthermore, predictive modeling can be applied to optimize reaction conditions. For example, artificial neural networks have been successfully used to predict the response factors of formulation components in gas chromatography analysis, including related glycol ethers. paint.org Similar models could be developed to predict reaction yields and selectivity for the synthesis of this compound under different catalytic systems and process parameters. This in silico optimization can significantly reduce the number of experiments required, saving time and resources. Research is also moving towards using these models in an inverse design workflow to discover new molecules for specific formulations. paint.org

| Modeling Technique | Application Area | Potential Impact |

| Quantum Mechanics (QM) | Elucidation of reaction mechanisms | Provides detailed insight into transition states and reaction pathways. dokumen.pub |

| Molecular Dynamics (MD) | Simulation of bulk properties | Predicts physical properties like density, viscosity, and diffusion coefficients. acs.org |

| QSPR/QSAR | Prediction of properties and activity | Enables rapid screening of new derivatives for desired applications. |

| Machine Learning (e.g., Neural Networks) | Process optimization, property prediction | Accelerates the discovery of optimal synthesis conditions and novel materials. paint.org |

Exploration of New Application Domains in Emerging Technologies

While this compound is well-established in traditional sectors like coatings and cleaners, its unique properties make it a candidate for use in several emerging technologies. atamanchemicals.com Future research should actively explore these new application domains.

In the electronics industry , the demand for high-purity solvents for processes like photolithography, cleaning of semiconductor wafers, and formulation of conductive inks is constantly growing. The properties of this compound, such as its moderate evaporation rate and good solvency for a range of materials, could make it a suitable component in these specialized formulations. Its identification in emissions from new computer monitors suggests its current use in electronic components. canada.ca

In the field of advanced materials , it can serve as a key component in the synthesis of functional polymers and nanocomposites. Its ability to act as a reactive intermediate and a solvent makes it valuable in controlling the morphology and properties of materials prepared via sol-gel or polymerization processes. researchgate.net

There is also potential in the area of energy storage . Glycol ethers are being investigated as components of electrolytes for batteries and as heat transfer fluids. Research into the electrochemical stability and thermal properties of this compound and its derivatives could open up applications in next-generation batteries or advanced cooling systems.

Finally, in the context of a circular economy, its potential role in the valorization of biomass is an exciting avenue. Catalytic processes are being developed to convert biomass-derived molecules into valuable chemicals, and solvents play a critical role in these transformations. mdpi-res.com The properties of this compound could make it an effective medium for processing biomass feedstocks or a target molecule from the upgrading of bio-derived platform chemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.